2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
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Overview
Description
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multiple steps. One common method includes the reaction of a thiophene derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The cyanide group is introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium cyanide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the thiophene and cyanide groups could participate in redox reactions or binding events. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: Similar structure but with a carboxylate group instead of a cyanide group.
4H-CYCLOHEPTA[B]THIOPHENE DERIVATIVES: Various derivatives with different substituents on the thiophene ring.
Uniqueness
2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is unique due to the presence of both a piperazine ring and a cyanide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N4S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(E)-(4-methylpiperazin-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H22N4S/c1-19-7-9-20(10-8-19)12-18-16-14(11-17)13-5-3-2-4-6-15(13)21-16/h12H,2-10H2,1H3/b18-12+ |
InChI Key |
FCMGAQVDVZZVMS-LDADJPATSA-N |
SMILES |
CN1CCN(CC1)C=NC2=C(C3=C(S2)CCCCC3)C#N |
Isomeric SMILES |
CN1CCN(CC1)/C=N/C2=C(C3=C(S2)CCCCC3)C#N |
Canonical SMILES |
CN1CCN(CC1)C=NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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